molecular formula C16H28N2 B5168012 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Cat. No.: B5168012
M. Wt: 248.41 g/mol
InChI Key: DNNZFCPRPFOCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine is a chemical reagent of interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics. This compound features a piperazine core substituted with a bicyclo[2.2.1]heptane (norbornane) group and a cyclopentyl group, a structural motif found in various biologically active molecules. Compounds incorporating the bicyclo[2.2.1]heptane scaffold have been extensively investigated as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus . The rigid, three-dimensional structure of the bicyclic system can confer favorable binding affinity and selectivity when designed to interact with enzyme active sites. For instance, similar structures have been shown to occupy the S1 and S2 extensive subsites of the DPP-4 enzyme, forming crucial hydrophobic interactions and helping to avoid undesirable intramolecular cyclization that can deactivate simpler analogs . The cyclopentyl moiety in this compound may further modulate its physicochemical and pharmacokinetic properties, such as lipophilicity and metabolic stability. As a research chemical, this compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and as a core structure for structure-activity relationship (SAR) studies in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-cyclopentylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-2-4-15(3-1)17-7-9-18(10-8-17)16-12-13-5-6-14(16)11-13/h13-16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNZFCPRPFOCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Stereoselective Construction of the Bicyclo[2.2.1]hept-2-yl Moiety

The bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) system, is a rigid and structurally significant motif. Its stereoselective synthesis is crucial for defining the final compound's three-dimensional architecture.

The Diels-Alder reaction is a cornerstone for constructing this bicyclic framework, offering inherent stereochemical control. arabjchem.orgresearchgate.net The reaction between a diene, such as cyclopentadiene, and a dienophile can be rendered highly stereoselective. researchgate.net Asymmetric approaches are particularly valuable for producing enantiomerically pure bicyclic systems. rsc.org These methods include the use of chiral catalysts, chiral auxiliaries attached to the dienophile, or chiral dienophiles derived from natural products like camphor. rsc.orgrsc.org

Organocatalysis has emerged as a powerful tool for enantioselective formal [4+2] cycloaddition reactions, providing rapid access to functionalized bicyclo[2.2.1]heptane systems under mild, metal-free conditions. rsc.org Furthermore, the stereochemistry of the bicyclic core can be influenced by subsequent reactions. For instance, the reduction of bicyclo[2.2.1]hept-2-en-2-ylstannanes using diimide occurs preferentially from the less hindered exo-face, leading to the endo-isomer as the major product. rsc.org

MethodDescriptionKey Features
Asymmetric Diels-Alder Reaction A [4+2] cycloaddition using chiral dienophiles, auxiliaries, or catalysts to induce stereoselectivity.High stereocontrol; provides access to enantiomerically pure products.
Organocatalytic Cycloaddition Utilizes small organic molecules as catalysts to promote enantioselective formation of the bicyclic core. rsc.orgMetal-free; mild reaction conditions; operationally simple. rsc.org
Chiral Pool Synthesis Employs naturally occurring chiral molecules, such as camphor, as starting materials. rsc.orgProvides a straightforward route to specific enantiomers.
Stereoselective Reduction Reduction of a double bond within a pre-formed bicyclic system, where the reagent approaches from the less sterically hindered face. rsc.orgControls the stereochemistry at specific positions post-cyclization.

Synthesis and Derivatization of Substituted Piperazine (B1678402) Nuclei

Piperazine is a frequently utilized nitrogen heterocycle in bioactive compounds. mdpi.commdpi.com While substitution at the nitrogen atoms is common, functionalization of the carbon atoms of the piperazine ring presents a greater synthetic challenge and offers a pathway to novel structural diversity. encyclopedia.pubresearchgate.net

Traditional synthesis of carbon-substituted piperazines often involves the cyclization of linear diamine precursors, a method that can be lengthy and limited by the availability of starting materials. mdpi.comencyclopedia.pub More advanced strategies focus on direct C-H functionalization of the pre-formed piperazine ring, providing a more efficient route to complex derivatives. mdpi.com

Recent breakthroughs in this area include:

Photoredox Catalysis: This method uses light and a photocatalyst to generate radical intermediates that can undergo C-H arylation, vinylation, or alkylation on the piperazine ring. mdpi.comresearchgate.net

Stannyl Amine Protocol (SnAP) Chemistry: This convergent method synthesizes substituted piperazines from aldehydes and a tin-substituted diamine reagent, allowing for functionalization at the carbon atom during the ring-forming process. mdpi.comencyclopedia.pub

Catalytic Reductive Cyclization: A newer strategy involves the catalytic reductive cyclization of dioximes derived from primary amines to construct the piperazine ring, often with high stereoselectivity. mdpi.comnih.gov

These modern techniques expand the toolkit for creating a wide array of substituted piperazine nuclei, which are essential building blocks for complex molecules. mdpi.com

MethodDescriptionAdvantages
Cyclization of Diamine Precursors Construction of the piperazine ring by cyclizing a linear N,N'-disubstituted ethylenediamine (B42938) derivative. mdpi.comWell-established and reliable for certain substitution patterns.
C-H Functionalization Direct introduction of substituents onto the carbon backbone of a pre-formed piperazine ring via methods like photoredox catalysis. mdpi.comencyclopedia.pubHigh atom economy; avoids lengthy precursor synthesis. mdpi.com
Reductive Cyclization of Dioximes Building the piperazine ring from a primary amino group via catalytic hydrogenation of a dioxime intermediate. mdpi.comnih.govAllows for straightforward structural modification and can be highly stereoselective. mdpi.com

Regioselective Functionalization Approaches for the Cyclopentyl Moiety

Achieving regiocontrol in the functionalization of a cyclopentyl ring is critical for synthesizing specifically substituted analogues. Various methodologies have been developed to install functional groups at desired positions with high selectivity.

Palladium-catalyzed cyclization of β-alkylthio dienone derivatives can produce 2-cyclopentenones in a regio- and stereoselective manner. researchgate.net For the synthesis of polysubstituted cyclopentanes, a formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones and alkenes, catalyzed by a chiral titanium complex, can construct two C-C bonds and two adjacent stereocenters with excellent control. organic-chemistry.org

Another innovative approach involves the isomerization of ferrocenyl cyclopentene (B43876) through a hexadehydro-Diels–Alder (HDDA) benzyne (B1209423) transfer coupling, which proceeds with high regioselectivity. rsc.org The synthesis of cyclopentane-based structures can also utilize diastereoselective aldol (B89426) reactions to install key functional groups like a 1,2-syn-amino alcohol moiety. nih.gov These methods provide a range of options for preparing functionalized cyclopentyl precursors ready for coupling.

Reaction TypeDescriptionOutcome
Catalytic [3+2] Cycloaddition Reaction of cyclopropyl ketones with alkenes catalyzed by a chiral complex to form a five-membered ring. organic-chemistry.orgPolysubstituted cyclopentanes with high diastereo- and enantioselectivity. organic-chemistry.org
Heck Cyclization Palladium-catalyzed cyclization of dienone derivatives to form cyclopentenones. researchgate.netRegio- and stereoselective formation of functionalized cyclopentenones. researchgate.net
Isomerization via Benzyne Coupling Isomerization of a cyclopentene ring mediated by an in-situ generated aryne. rsc.orgHighly regioselective functionalization of the cyclopentyl ring. rsc.org

Optimized Coupling Reactions for Assembling the Bicyclic, Cyclopentyl, and Piperazine Units

The final assembly of the three core components into the target molecule relies on robust and efficient C-N bond-forming reactions. The choice of coupling strategy depends on the available functionalized synthons for each moiety.

Reductive Amination: This is a highly effective and widely used method for coupling a secondary amine (the piperazine) with a carbonyl compound. The synthesis can proceed in two ways:

Reaction of 1-cyclopentylpiperazine (B42781) with bicyclo[2.2.1]heptan-2-one.

Reaction of 1-bicyclo[2.2.1]hept-2-ylpiperazine with cyclopentanone (B42830).

The reaction is typically carried out in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), which is mild enough to tolerate a variety of functional groups.

Amide Coupling Followed by Reduction: An alternative two-step strategy involves first forming an amide bond, which is then reduced to the corresponding amine. For example, cyclopentanecarboxylic acid can be "activated" using a coupling reagent and then reacted with 1-bicyclo[2.2.1]hept-2-ylpiperazine. Common amide coupling reagents used in large-scale synthesis include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). researchgate.netnih.gov The resulting amide is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LAH) or borane (B79455) (BH₃). This method is particularly useful when direct reductive amination is inefficient due to steric hindrance or other electronic factors.

Coupling StrategyStep 1Step 2Key Reagents
Reductive Amination Formation of an iminium ion intermediate between the piperazine and a ketone.Reduction of the iminium ion to the tertiary amine.Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN).
Amide Coupling and Reduction Activation of a carboxylic acid and reaction with the piperazine to form an amide.Reduction of the amide carbonyl to a methylene (B1212753) group.EDC, HOBt, DCC (coupling); nih.gov LiAlH₄, BH₃·THF (reduction).

Development of Novel Synthetic Pathways for Analogues of 1-Bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

The development of novel synthetic pathways for analogues is driven by the need to explore structure-activity relationships. This can be achieved by systematically modifying each of the three structural components using the advanced methodologies described previously.

A diversity-oriented synthesis approach can be employed where a common intermediate, such as 1-bicyclo[2.2.1]hept-2-ylpiperazine, is synthesized and then coupled with a library of diverse, functionalized cyclopentanone or cyclopentanecarboxylic acid derivatives. This modular strategy allows for the rapid generation of a wide range of analogues.

Furthermore, the development of novel cascade reactions could streamline the synthesis. For instance, an epimerization–lactamization cascade has been developed for synthesizing related diazabicyclo[2.2.1]heptane derivatives, highlighting the potential for complex transformations in a single pot. rsc.org Applying C-H functionalization techniques to the final molecule could also provide a route to late-stage derivatization, allowing for modifications that would be difficult to achieve through de novo synthesis. mdpi.comencyclopedia.pub By combining these strategies, chemists can efficiently produce novel analogues for further investigation.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Elucidating the Stereochemical Impact of the Bicyclo[2.2.1]hept-2-yl Group on Biological Activity

The bicyclo[2.2.1]hept-2-yl (norbornyl) group introduces significant rigidity and stereochemical complexity into a molecule. The connection to the piperazine (B1678402) ring can exist in either an exo or endo configuration, which can profoundly influence the compound's biological activity by altering its three-dimensional shape and how it interacts with a biological target.

In studies of related compounds, such as N-acyl-N-phenylpiperazines, the distinction between endo and exo isomers of the bicyclo[2.2.1]heptane moiety has been a key aspect of SAR studies. nih.gov The fixed spatial orientation of these isomers determines the projection of the rest of the molecule, which can affect binding affinity and efficacy at a given receptor or enzyme. For instance, one isomer might fit optimally into a hydrophobic pocket of a target protein, while the other may experience steric hindrance, leading to a significant difference in potency. However, without specific binding data for 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine, the precise impact of its stereochemistry remains speculative.

Effects of Substitutions on the Piperazine Nitrogen Atoms on Target Engagement

The piperazine ring is a common scaffold in medicinal chemistry, often acting as a linker between two functional groups. The nature of the substituents on its two nitrogen atoms (N1 and N4) is critical for determining the pharmacological profile of the molecule.

In the case of this compound, the N1 position is occupied by the bulky, lipophilic bicyclo[2.2.1]hept-2-yl group, and the N4 position by the smaller, also lipophilic, cyclopentyl group. The SAR of arylpiperazine derivatives, a broadly studied class of compounds, demonstrates that modifications at these positions can drastically alter receptor affinity and selectivity. nih.gov For example, the size, electronics, and lipophilicity of the N-substituents are known to be key determinants for activity at various central nervous system (CNS) receptors. The specific combination of a norbornyl group and a cyclopentyl group is unique, and without experimental data, it is difficult to predict its target engagement profile.

Influence of Cyclopentyl Ring Modifications on Compound Potency and Selectivity

Such modifications would be expected to impact the compound's potency and selectivity by altering its binding interactions with a target. For example, increasing the ring size to a cyclohexyl group might provide a better fit in a larger hydrophobic pocket, potentially increasing potency. Conversely, it could also introduce steric clashes. Introducing polar substituents on the cyclopentyl ring could create new hydrogen bonding opportunities with the target, potentially increasing affinity and altering selectivity. The precise effects of these modifications on the biological activity of this compound have not been documented.

Exploration of Bioisosteric Replacements and Their Contribution to Molecular Interactions

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. For this compound, bioisosteres could be considered for both the bicyclo[2.2.1]hept-2-yl and the cyclopentyl groups.

The rigid bicyclo[2.2.1]heptane scaffold could potentially be replaced by other rigid, lipophilic groups such as adamantyl or other bicyclic systems to probe the spatial requirements of the binding site. The cyclopentyl group could be replaced by a variety of other moieties. For example, a cyclopentane-1,2-dione has been investigated as a potential bioisostere for a carboxylic acid functional group, though its application as a replacement for a simple cyclopentyl ring is not directly comparable. nih.gov Other small aliphatic rings like cyclobutane (B1203170) or oxetane (B1205548) are also common bioisosteres for alkyl groups in medicinal chemistry. museonaturalistico.it The impact of such replacements on the molecular interactions of this compound with a biological target would need to be determined experimentally.

Molecular Pharmacology and Target Engagement Research

Comprehensive Receptor Binding Profiling and Affinity Determination

Due to the absence of direct receptor binding studies for 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine, research on analogous structures can offer insights. The piperazine (B1678402) scaffold is a common feature in many pharmacologically active compounds, known to interact with a variety of receptors, particularly in the central nervous system. nih.gov

A notable example from a related structural class is a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide, which has been identified as a selective antagonist for the CXC chemokine receptor 2 (CXCR2). rsc.org This receptor is a G-protein coupled receptor involved in inflammatory responses. rsc.org The affinity of this analog for CXCR2 and its selectivity over the homologous CXCR1 receptor are detailed in the table below.

Table 1: Receptor Binding Affinity of a Structurally Related Bicyclo[2.2.1]heptane Derivative

Compound Target IC50 (nM) Selectivity (CXCR1 IC50 / CXCR2 IC50)
Bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide CXCR2 48 60.4
CXCR1 >2900

Data sourced from a study on CXCR2 selective antagonists. rsc.org

The rigid bicyclo[2.2.1]heptane structure in this analog is suggested to contribute to its binding affinity by inserting into a hydrophobic pocket of the receptor. rsc.org While this data is for a different molecule, it highlights the potential for bicyclo[2.2.1]heptane-piperazine compounds to engage with specific receptor targets. The cyclopentyl group on the piperazine nitrogen of the title compound would further influence the lipophilicity and steric profile, which could modulate receptor affinity and selectivity. ijrrjournal.com

Enzyme Inhibition Kinetic Studies (e.g., Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition)

The piperazine moiety is also a key structural element in various enzyme inhibitors. nih.gov In the context of Phosphoinositide 3-Kinases (PI3Ks), which are crucial in cell signaling pathways related to inflammation and immunity, several piperazine-containing molecules have been investigated as inhibitors. nih.govpw.edu.pl

While no specific data exists for this compound, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with various piperazine substituents demonstrate potent inhibitory activity against the PI3Kδ isoform. nih.gov The inhibitory concentrations (IC50) for some of these related compounds are presented below.

Table 2: PI3Kδ Inhibitory Activity of Structurally Related Piperazine-Containing Compounds

Compound Scaffold R-group on Piperazine PI3Kδ IC50 (nM)
Pyrazolo[1,5-a]pyrimidine Varies (not specified) Low nanomolar range

Data is generalized from a study on a series of selective PI3Kδ inhibitors where specific side chains were not individually reported with their IC50 values. nih.gov

In these series of compounds, the piperazine group often serves as a linker to explore different pockets within the enzyme's active site. nih.gov The nature of the substituent on the piperazine ring significantly impacts the inhibitory potency and selectivity. nih.gov The presence of the bicyclo[2.2.1]heptane and cyclopentyl groups in the title compound would define its specific interactions within the ATP-binding site of PI3Kδ or other kinases, should it prove to be an inhibitor.

Investigation of Downstream Signaling Pathway Modulation in Cellular Systems

Currently, there is no published research investigating the effects of this compound on downstream signaling pathways in cellular systems. Such studies would be essential to understand the functional consequences of its potential target engagement. For instance, if the compound were to inhibit PI3Kδ, one would expect to see a modulation of the PI3K/Akt signaling pathway. nih.gov

Assessment of Allosteric Modulatory Capacities and Orthosteric Binding Mechanisms

There is no available information regarding the assessment of allosteric modulatory capacities or the determination of the orthosteric binding mechanisms for this compound. Determining whether a compound binds to the primary (orthosteric) site or a secondary (allosteric) site is fundamental to understanding its mechanism of action.

Ligand-Target Residence Time Measurements and Their Implications for Efficacy

No studies have been published that measure the ligand-target residence time of this compound. The duration of the interaction between a ligand and its target can be a critical determinant of its pharmacological effect and in vivo efficacy.

Computational Chemistry and Rational Design Principles

Molecular Docking Simulations to Predict Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand within the active site of a target protein. For a molecule like 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine, docking studies would be instrumental in identifying potential biological targets and understanding the key interactions that govern its binding affinity.

The process would involve generating a 3D model of the compound and docking it into the binding pockets of various receptors, such as G-protein coupled receptors (GPCRs), which are common targets for piperazine-containing compounds. nih.govosti.gov The rigid bicyclo[2.2.1]heptane group can explore specific hydrophobic pockets within a receptor, while the piperazine (B1678402) and cyclopentyl groups can form hydrogen bonds and other non-covalent interactions. nih.gov The results of molecular docking simulations are typically ranked using a scoring function that estimates the binding affinity. These scores, along with a visual analysis of the binding pose, can provide insights into the structure-activity relationship (SAR). nih.gov

For instance, docking this compound into the active site of a hypothetical receptor could reveal that the bicyclo[2.2.1]heptane moiety fits into a hydrophobic pocket lined with nonpolar amino acid residues, while one of the nitrogen atoms of the piperazine ring acts as a hydrogen bond acceptor with a polar residue.

Illustrative Molecular Docking Results:

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Dopamine D2 Receptor-9.5ASP114, PHE389, TRP386Hydrogen Bond, Hydrophobic
Serotonin 5-HT2A Receptor-8.8SER242, PHE363, TRP336Hydrogen Bond, Hydrophobic
Muscarinic M1 Receptor-8.2TYR106, ASN414, TRP427Hydrogen Bond, Pi-Stacking

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations to Explore Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.govspringernature.com This technique can be used to explore the conformational landscape of this compound, both in solution and when bound to a protein. MD simulations can reveal the flexibility of the cyclopentyl and piperazine rings relative to the rigid bicyclo[2.2.1]heptane core.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. nih.gov It can also identify subtle conformational changes in both the ligand and the protein upon binding, providing a more accurate understanding of the binding dynamics. nih.govosti.gov Furthermore, MD simulations can be used to calculate the binding free energy, which is a more rigorous estimate of the binding affinity than docking scores. indexcopernicus.com

Illustrative Molecular Dynamics Simulation Parameters:

ParameterValue
Simulation Time100 ns
Force FieldAMBER
Solvent ModelTIP3P Water
Temperature300 K
Pressure1 atm

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Modeling for De Novo Ligand Design and Virtual Library Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. nih.gov These features can include hydrogen bond donors and acceptors, hydrophobic groups, and charged centers. A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein. mdpi.com

For this compound, a pharmacophore model could be developed based on its docked conformation within a target receptor. This model would highlight the key features responsible for its binding, such as the hydrophobic bicyclo[2.2.1]heptane group and the hydrogen bond-accepting nitrogen atoms of the piperazine ring. This pharmacophore model can then be used to screen large virtual libraries of compounds to identify novel molecules with different chemical scaffolds but the same essential features, potentially leading to the discovery of new and more potent ligands. mdpi.com

Illustrative Pharmacophore Features:

FeatureLocation
HydrophobicBicyclo[2.2.1]heptane moiety
Hydrogen Bond AcceptorPiperazine Nitrogen (N4)
Hydrogen Bond AcceptorPiperazine Nitrogen (N1)
HydrophobicCyclopentyl moiety

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 2D-QSAR models correlate biological activity with physicochemical properties or topological descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. nih.gov

To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with their corresponding biological activities would be required. The model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent on the bicyclo[2.2.1]heptane ring leads to increased activity, guiding the design of more potent analogs.

Illustrative QSAR Model Equation (Hypothetical):

pIC50 = 0.5 * LogP - 0.2 * MW + 0.8 * HBA + 2.5

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HBA is the number of hydrogen bond acceptors.

This equation is for illustrative purposes only and does not represent a real QSAR model.

Application of Artificial Intelligence and Machine Learning in Compound Prioritization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used in drug discovery to analyze large datasets and make predictions. nih.gov These technologies can be applied to various stages of the drug design process, from target identification to lead optimization. In the context of this compound, AI and ML algorithms could be trained on data from molecular simulations, pharmacophore modeling, and QSAR studies to build more accurate predictive models. mdpi.com

Preclinical Biological Evaluation in Mechanistic Models

Efficacy Assessment in Defined In Vitro Cell-Based Assays

There is currently no publicly available information detailing the efficacy of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine in specific in vitro cell-based assays. Research on related compounds containing the bicyclo[2.2.1]heptane moiety suggests a potential for a range of biological activities. However, without specific experimental data for the compound , any discussion of its efficacy in cell lines, such as those used for PI3Kδ research, would be speculative.

Investigations in In Vivo Preclinical Animal Models

Detailed studies of this compound in in vivo preclinical animal models of inflammation, autoimmune disorders, or central nervous system activity have not been reported in the available scientific literature. The establishment of a biological response profile and target engagement in vivo is a critical step in the preclinical evaluation of any new chemical entity. Such studies are necessary to understand the compound's potential therapeutic effects and its mechanism of action in a whole-organism context.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Systems

The identification and validation of pharmacodynamic biomarkers are essential for demonstrating that a compound is interacting with its intended target and eliciting a biological response. At present, there are no published data on the identification of specific pharmacodynamic biomarkers for this compound in preclinical systems.

Evaluation of Target Occupancy and Distribution in Relevant Biological Compartments

Information regarding the target occupancy and biodistribution of this compound in relevant biological compartments is not available in the public domain. These studies are crucial for understanding the pharmacokinetic-pharmacodynamic relationship of a compound and for optimizing its therapeutic index.

Advanced Chemical Biology Applications and Future Research Directions

Development of Chemical Probes for Mechanistic Studies and Target Validation

The development of chemical probes from the 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine scaffold is a promising avenue for elucidating its biological mechanisms and validating its molecular targets. A chemical probe is a small molecule that is used to study and manipulate a biological system. The design of such probes would involve the introduction of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, or a reactive group for covalent modification of the target protein.

Key considerations for developing chemical probes from this scaffold would include:

Site of Functionalization: The piperazine (B1678402) ring and the cyclopentyl group offer potential sites for the attachment of linkers and tags without significantly disrupting the core binding pharmacophore.

Linker Chemistry: A variety of linkers, such as polyethylene (B3416737) glycol (PEG) or simple alkyl chains, could be employed to distance the reporter tag from the core molecule, minimizing steric hindrance.

Choice of Reporter Tag: The selection of the reporter tag would depend on the specific application, with options ranging from fluorescent dyes for imaging studies to biotin for affinity purification-mass spectrometry.

An illustrative table of potential chemical probes derived from the core scaffold is presented below.

Probe DerivativeReporter TagLinkerPotential Application
Probe-FFluoresceinPEG4Cellular imaging and target localization
Probe-BBiotinAlkyl chainTarget identification via pull-down assays
Probe-XAzide/AlkyneShort alkylBio-orthogonal labeling for in-situ studies

Integration of the Compound into Proteomics and Chemoproteomics Research Methodologies

Once functionalized chemical probes are developed, they can be integrated into various proteomics and chemoproteomics workflows to identify the protein targets of the this compound scaffold.

Affinity-Based Proteomics: A biotinylated probe (like Probe-B) could be used to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry, providing a snapshot of the compound's interactome.

Activity-Based Protein Profiling (ABPP): If the compound acts as an enzyme inhibitor, a probe with a reactive "warhead" could be designed for ABPP. This would allow for the identification of the target enzyme and the assessment of its activity in a complex biological sample.

Exploration of Covalent Inhibitor Design Strategies Based on the Core Scaffold

The development of covalent inhibitors, which form a permanent bond with their target protein, is a validated strategy in drug discovery. nih.gov The this compound scaffold could serve as a foundation for designing novel covalent inhibitors. This would involve the incorporation of a reactive electrophilic group, or "warhead," that can form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) in the target protein's binding site.

Potential electrophilic warheads that could be appended to the scaffold include:

Acrylamides

Fluoroacetamides

Epoxides

Nitriles nih.gov

The choice of warhead would be guided by the specific nucleophile present in the target's active site. The rigid bicyclo[2.2.1]heptane core could help in positioning the warhead for optimal reaction with the target residue.

Potential for Functionalizing the Compound for PROTAC-Mediated Protein Degradation Studies

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The this compound scaffold, if found to bind to a protein of interest, could be functionalized to create a PROTAC. This would involve:

Identifying a suitable attachment point on the scaffold for a linker.

Synthesizing a library of PROTACs with different linkers and E3 ligase ligands (e.g., ligands for Cereblon or VHL).

Evaluating the ability of these PROTACs to induce the degradation of the target protein.

Outlook on the Broader Therapeutic Applications and Unexplored Biological Pathways for Analogues of this Chemical Class

While specific data on this compound is limited, the broader class of bicyclo[2.2.1]heptane-containing molecules has shown promise in various therapeutic areas. For instance, analogues have been investigated as CXCR2 selective antagonists for anti-cancer metastasis applications. nih.gov The unique three-dimensional shape and hydrophobic properties of the bicyclic motif are considered advantageous in drug discovery. nih.gov

Future research could explore the potential of analogues of this chemical class in:

Central Nervous System (CNS) Disorders: The lipophilic nature of the bicycloalkane and the basic nitrogen of the piperazine are common features in CNS-active drugs.

Oncology: As suggested by research on related compounds, this scaffold could be a starting point for developing novel anti-cancer agents. nih.gov

Inflammatory Diseases: Given the role of chemokine receptors in inflammation, analogues could be explored as modulators of these targets.

Further screening of a library of this compound analogues against a wide range of biological targets could uncover novel therapeutic applications and shed light on unexplored biological pathways.

Q & A

Q. Methodology :

  • Molecular Dynamics Simulations : Model ligand-receptor interactions over 100-ns trajectories .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

What computational tools are effective in designing novel derivatives with improved pharmacokinetic profiles?

Advanced Research Question

  • Reaction Path Search : ICReDD’s quantum chemical calculations predict feasible synthetic routes and transition states .
  • ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions .
  • Docking Software (AutoDock Vina) : Screen derivatives against targets (e.g., serotonin receptors) to prioritize synthesis .

How can researchers address challenges in purifying this compound?

Basic Research Question
Common Challenges :

  • Byproduct Formation : Epoxidation or ring-opening during synthesis .
    Solutions :
  • Gradient Elution : Optimize solvent ratios (e.g., 5–20% methanol in dichloromethane) .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .

What experimental designs validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

  • CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Kinetic Binding Assays : Surface Plasmon Resonance (SPR) measures on/off rates for receptor interactions .
  • In Vivo PET Imaging : Radiolabel with ¹¹C or ¹⁸F to track biodistribution .

How do reaction solvent choices impact yield and scalability?

Basic Research Question

Solvent Role Optimal Use Case Source
DMSOPolar aproticFacilitates SN2 reactions at bicyclic sites
AcetonitrileLow nucleophilicityPrevents unwanted substitutions in piperazine
THFLewis baseStabilizes Grignard intermediates in cyclopentyl addition

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